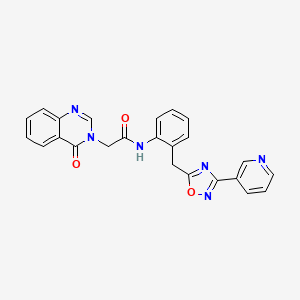

![molecular formula C18H19N3O2 B2746298 N-[4-(1H-吡唑-1-基)环己基]-1-苯并呋喃-2-甲酰胺 CAS No. 2097897-25-9](/img/structure/B2746298.png)

N-[4-(1H-吡唑-1-基)环己基]-1-苯并呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

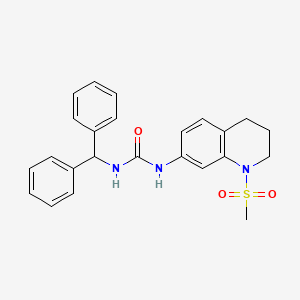

“N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1-benzofuran-2-carboxamide” is a compound that contains a pyrazole-based ligand . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .

Synthesis Analysis

The synthesis of pyrazole-based ligands, such as the one in the compound you mentioned, involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . This process results in ligands that provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which are capable of coordinating to the metal .Molecular Structure Analysis

The molecular structure of pyrazole-based compounds is characterized by a five-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position . This structure allows pyrazole and its derivatives to promote a unique coordination with metal ions .Chemical Reactions Analysis

Pyrazole-based ligands have been used in various applications, including as catalysts for hydrolysis reactions and oxidation . For instance, they have shown excellent catalytic activities for the oxidation of catechol to o-quinone .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole-based compounds like “N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1-benzofuran-2-carboxamide” are influenced by their molecular structure. For instance, the presence of two nitrogen atoms and three carbon atoms in a five-membered ring structure contributes to their chemical reactivity .科学研究应用

Antileishmanial Activity

Leishmaniasis, a neglected tropical disease, claims approximately 56,000 lives annually. Unfortunately, effective treatments remain scarce due to drug resistance and side effects. Researchers have explored pyrazole-benzofuran derivatives as potential antileishmanial agents. Notably, some compounds demonstrated activity against Leishmania infantum and Leishmania amazonensis. Molecular modeling studies revealed that optimizing electronic regions, orientation, and lipophilicity could enhance their interaction with the parasitic target .

Analgesic and Anti-Inflammatory Properties

Pyrazole derivatives have a rich pharmacological profile, including analgesic and anti-inflammatory effects. While specific studies on pyrazole-benzofuran are limited, its structural features suggest potential in modulating pain and inflammation pathways .

Antimicrobial Potential

Pyrazole-based compounds often exhibit antimicrobial activity. Although direct investigations of pyrazole-benzofuran are scarce, its structural resemblance to other antimicrobial pyrazoles warrants exploration. Researchers could assess its efficacy against bacterial and fungal pathogens .

Metal-Organic Frameworks (MOFs)

MOFs, with carboxylic acid and N-containing moieties, hold promise for diverse applications. Pyrazole-benzofuran derivatives could serve as ligands in MOFs, contributing to novel architectures with tunable properties. These materials find use in gas storage, catalysis, and drug delivery .

CDK2 Inhibition

In drug discovery, targeting cyclin-dependent kinase 2 (CDK2) is crucial. Pyrazole-benzofuran derivatives, specifically 4-(1-methyl-1H-pyrazol-4-yl)-N-(1H-pyrazol-4-yl)pyrimidin-2-amines, have been identified as CDK2 inhibitors. These compounds represent a new chemotype with potential therapeutic applications .

Insecticidal Activity

Considering the importance of insecticides, researchers have explored pyrazole derivatives. While not directly studied, pyrazole-benzofuran’s structural features make it an interesting candidate for insecticidal applications. Targeting insect ryanodine receptors could be a viable approach .

作用机制

Target of Action

Compounds with similar structures, such as pyrazole derivatives, have been found to target various receptors and enzymes . For instance, some pyrazole derivatives have been shown to target the ryanodine receptor (RyR), which is a promising target for the development of novel insecticides .

Mode of Action

For example, some pyrazole derivatives have been shown to activate the ryanodine receptor (RyR), leading to an increase in intracellular calcium levels .

Biochemical Pathways

Based on the known targets of similar compounds, it can be speculated that this compound may affect calcium signaling pathways due to its potential interaction with the ryanodine receptor .

Result of Action

Based on the known effects of similar compounds, it can be speculated that this compound may cause an increase in intracellular calcium levels due to its potential interaction with the ryanodine receptor .

未来方向

Pyrazole-based ligands have gained significant attention due to their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Future research may focus on developing new synthesis strategies and exploring further applications of these compounds .

属性

IUPAC Name |

N-(4-pyrazol-1-ylcyclohexyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c22-18(17-12-13-4-1-2-5-16(13)23-17)20-14-6-8-15(9-7-14)21-11-3-10-19-21/h1-5,10-12,14-15H,6-9H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEQWXVCHNVDZLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CC3=CC=CC=C3O2)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1-benzofuran-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

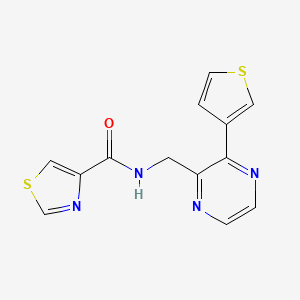

![Ethyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2746215.png)

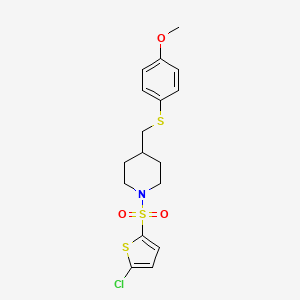

![3-(bromomethyl)-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2746220.png)

![4-(2-ethoxybenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)

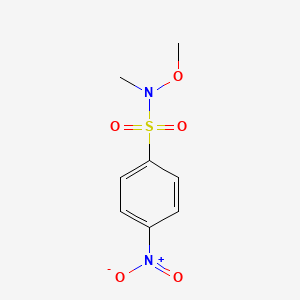

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide methanesulfonate](/img/structure/B2746226.png)

![[1-(Aminomethyl)-3,3-dimethoxycyclobutyl]methanol](/img/structure/B2746228.png)

![1-phenyl-3-{[(4-toluidinocarbonyl)oxy]imino}-1H-indol-2-one](/img/structure/B2746233.png)

![2-ethoxy-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2746235.png)

![(E)-3-(furan-2-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acrylamide](/img/structure/B2746237.png)